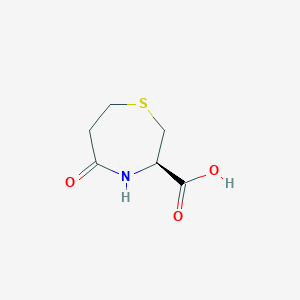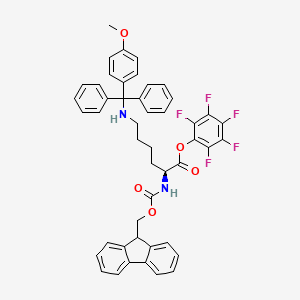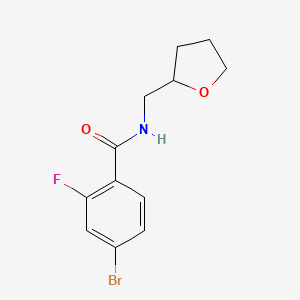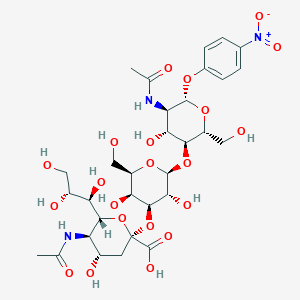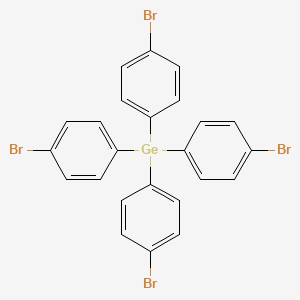![molecular formula C6H3ClO2S3 B14890089 Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
Thieno[3,2-b]thiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]thiophene-3-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is notable for its electron-rich structure and stability, making it a valuable building block in organic synthesis and materials science. The sulfonyl chloride functional group attached to the thieno[3,2-b]thiophene core enhances its reactivity, allowing for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-3-sulfonyl chloride typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Core: The core structure can be synthesized through acid-catalyzed cyclization or intramolecular Friedel-Crafts acylation.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the thieno[3,2-b]thiophene core with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-b]thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for substitution reactions to form sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-b]thiophene core can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by reacting with amines.
Sulfonates: Formed by reacting with alcohols or phenols.
Halogenated Derivatives: Formed by halogenation reactions.
Aplicaciones Científicas De Investigación
Thieno[3,2-b]thiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, light-emitting diodes (OLEDs), and solar cells due to its electron-rich structure and stability.
Pharmaceuticals: Serves as a precursor for the synthesis of biologically active compounds with potential antiviral, antitumor, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]thiophene-3-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives. The electron-rich thieno[3,2-b]thiophene core enhances the compound’s reactivity and stability, making it suitable for diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with a different orientation of sulfur atoms, used in similar applications but with distinct electronic properties.
Thieno[3,4-b]thiophene: Known for its unique optoelectronic properties, often used in organic electronics.
Thieno[3,4-c]thiophene: Less commonly reported but still valuable in specific applications.
Uniqueness
Thieno[3,2-b]thiophene-3-sulfonyl chloride stands out due to its specific arrangement of sulfur atoms and the presence of the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Its electron-rich structure and stability make it a preferred choice for applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C6H3ClO2S3 |
|---|---|
Peso molecular |
238.7 g/mol |
Nombre IUPAC |
thieno[3,2-b]thiophene-6-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)5-3-11-4-1-2-10-6(4)5/h1-3H |
Clave InChI |
JPPKLTUXEPHEEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


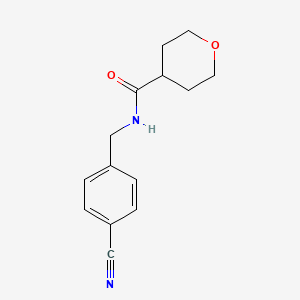
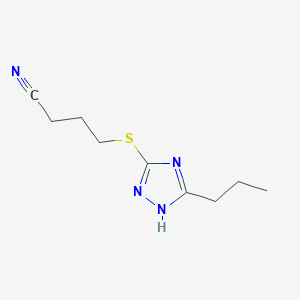
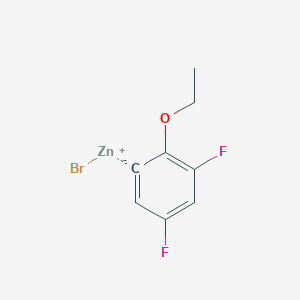
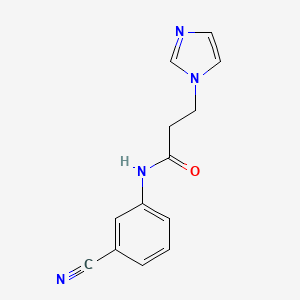
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

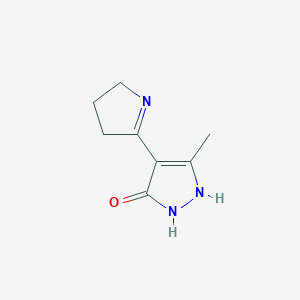
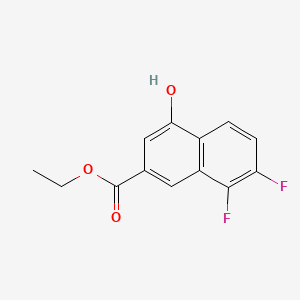
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
